

# Selexipag-d7 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025



# In-Depth Technical Guide to Selexipag-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the deuterated prostacyclin receptor agonist, **Selexipag-d7**, including its fundamental properties, mechanism of action, and detailed experimental protocols for its analysis.

## **Core Compound Data: Selexipag-d7**

A stable, deuterated form of Selexipag, **Selexipag-d7**, serves as an invaluable tool in pharmacokinetic and metabolic studies, often utilized as an internal standard in quantitative bioanalysis.

| Property          | Value                                      |
|-------------------|--------------------------------------------|
| CAS Number        | 1265295-21-3[1][2][3][4][5]                |
| Molecular Formula | C26H25D7N4O4S[2][3]                        |
| Molecular Weight  | 503.66 g/mol [3][5] or 503.67 g/mol [2][4] |

# Mechanism of Action: Prostacyclin Receptor (IP) Agonism



Selexipag is a selective agonist of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. Its mechanism of action is central to its therapeutic effects in conditions such as pulmonary arterial hypertension (PAH).[1][2][6] The binding of Selexipag to the IP receptor initiates a signaling cascade that results in vasodilation and inhibition of smooth muscle cell proliferation.[1][6]

The signaling pathway is initiated when Selexipag or its more potent active metabolite, ACT-333679, binds to the IP receptor on vascular smooth muscle cells.[2][6] This binding activates the associated Gs alpha subunit of the G-protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of the vascular smooth muscle, leading to vasodilation.[4]



Click to download full resolution via product page

Figure 1. Selexipag Signaling Pathway.

# Experimental Protocols Quantification of Selexipag-d7 in Human Plasma by LC-MS/MS

This method is designed for the accurate quantification of Selexipag in human plasma, utilizing **Selexipag-d7** as an internal standard.

- a. Sample Preparation (Protein Precipitation)
- Pipette 200 μL of human plasma into a clean microcentrifuge tube.



- Add 500 μL of the internal standard stock solution (Selexipag-d7 in a suitable solvent).
- Add 800 μL of acetonitrile to precipitate the plasma proteins.[6]
- Vortex the mixture for approximately 1 minute.
- Centrifuge the samples at 4000 rpm for 20 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.
- b. Chromatographic Conditions
- HPLC System: High-Performance Liquid Chromatography system.
- Column: Zorbax C18 XDB column (100 x 4.6 mm, 3.5 μm) or equivalent.[1]
- Mobile Phase: Methanol and 5mM ammonium acetate (75:25, v/v).[1]
- Flow Rate: 0.7 mL/min.[1]
- Injection Volume: 10 μL.
- Column Temperature: 40°C.
- c. Mass Spectrometric Conditions
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.[1]
- Detection Mode: Multiple Reaction Monitoring (MRM).[1]
- MRM Transitions:
  - Selexipag: m/z 497.100 → 455.200[1]
  - Selexipag-d7 (ISTD): m/z 504.300 → 456.200[1]





Click to download full resolution via product page

**Figure 2.** LC-MS/MS Experimental Workflow.



## In Vitro IP Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound (e.g., Selexipag) for the prostacyclin (IP) receptor.

- a. Materials
- Cell membranes prepared from cells overexpressing the human IP receptor.
- Radioligand (e.g., [3H]iloprost).
- Test compound (Selexipag).
- Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, pH 7.4).
- Scintillation cocktail.
- Glass fiber filters.
- b. Procedure
- Prepare serial dilutions of the test compound.
- In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound or vehicle.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- Non-specific binding is determined in the presence of a high concentration of a non-labeled IP receptor agonist.



- Specific binding is calculated by subtracting non-specific binding from total binding.
- Data are analyzed to determine the IC<sub>50</sub> value, which can be converted to a Ki value.

### In Vitro cAMP Functional Assay

This protocol describes a method to measure the functional activity of Selexipag by quantifying the accumulation of intracellular cyclic AMP (cAMP) in cells expressing the IP receptor.

- a. Cell Culture and Plating
- Culture Chinese Hamster Ovary (CHO) cells stably expressing the human IP receptor (hIP-CHO) in appropriate growth medium.
- Seed the cells into 384-well white, clear-bottom plates and incubate overnight.
- b. Assay Procedure
- Prepare serial dilutions of Selexipag.
- Remove the culture medium from the cells and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Add the Selexipag dilutions to the wells and incubate at 37°C for a specified time (e.g., 30 minutes).
- Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
- Data are analyzed to generate a concentration-response curve and determine the EC<sub>50</sub> value.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. in vitro Biology | Evotec [evotec.com]
- 6. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Selexipag-d7 CAS number and molecular weight].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15145308#selexipag-d7-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.